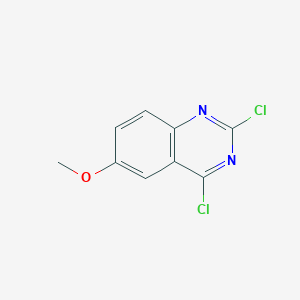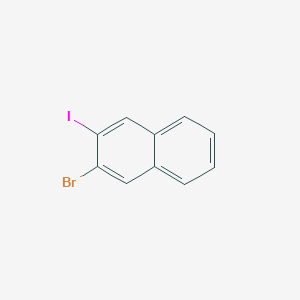
2-Bromo-3-iodonaphthalene
Descripción general
Descripción
2-Bromo-3-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the second and third positions, respectively.
Aplicaciones Científicas De Investigación
2-Bromo-3-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate for constructing complex naphthalene structures.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electroluminescent materials due to its unique electronic properties.
Biological Research: It is employed in proteomics research as a specialty reagent for studying protein interactions and functions.
Mecanismo De Acción
Target of Action
This compound is a halogenated naphthalene derivative, and such compounds are often used in organic synthesis and materials science . .
Mode of Action
As a halogenated naphthalene, it may participate in various chemical reactions, particularly in the field of organic synthesis . The bromine and iodine substituents can act as leaving groups, making this compound potentially useful in substitution reactions.
Pharmacokinetics
The compound’s bioavailability would depend on these factors, but without specific studies, it’s difficult to make definitive statements .
Result of Action
The molecular and cellular effects of 2-Bromo-3-iodonaphthalene’s action are currently unknown due to the lack of specific studies on this compound. It’s worth noting that halogenated naphthalenes can have diverse effects depending on their specific structures and the context in which they are used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by light, as it is recommended to be stored in a dark place . Additionally, temperature can also play a role, as the compound has a specific storage temperature recommendation .
Métodos De Preparación
2-Bromo-3-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination and iodination of naphthalene derivatives. For instance, starting with 2-bromonaphthalene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Bromo-3-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where the bromine or iodine atoms are replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The presence of bromine and iodine makes the compound reactive towards electrophiles, allowing for further functionalization of the naphthalene ring.
Comparación Con Compuestos Similares
2-Bromo-3-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:
2-Bromo-1-iodonaphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Iodonaphthalene: Lacks the bromine atom, resulting in different chemical properties and reactivity.
1-Bromo-2-iodobenzene: A benzene derivative with similar halogen substitutions, used in similar types of reactions but with different electronic properties due to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in organic synthesis and materials science .
Propiedades
IUPAC Name |
2-bromo-3-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAABKFYZVHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457760 | |
| Record name | 2-bromo-3-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-44-6 | |
| Record name | 2-Bromo-3-iodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 2-bromo-3-iodonaphthalene significant?
A1: Direct iodination of naphthalene or 2-bromonaphthalene often leads to mixtures of regioisomers, making the synthesis of specific di-substituted derivatives challenging. The two-step method described in the research offers a regioselective route to obtain this compound []. This compound serves as a valuable building block for further chemical transformations, particularly in cross-coupling reactions to access more complex structures.
Q2: Can you elaborate on the synthesis of this compound as described in the research?
A2: The synthesis involves two key steps []:
Q3: What are the advantages of this synthetic approach?
A3: The research highlights several advantages of this method []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


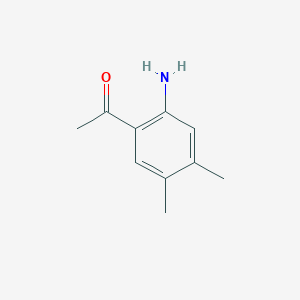
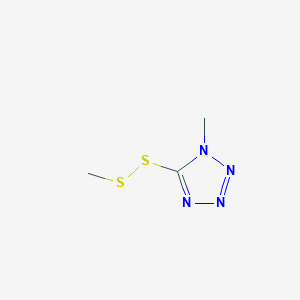
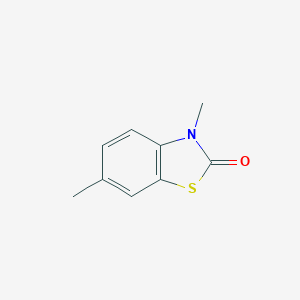

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)
![4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine](/img/structure/B11842.png)
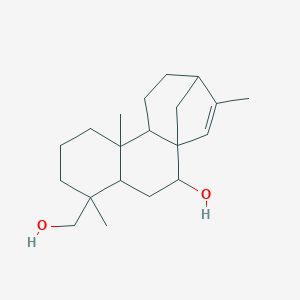
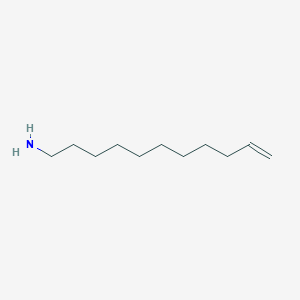
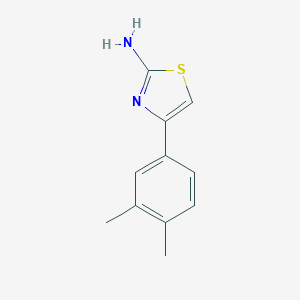
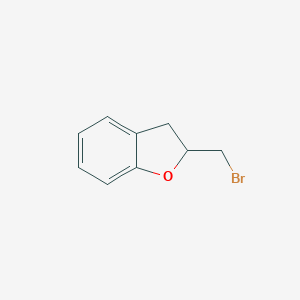
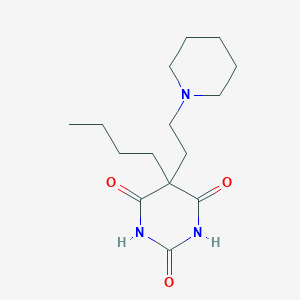
![lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B11851.png)

